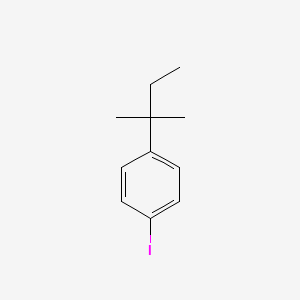

1-Iodo-4-tert-pentyl-benzene

Description

Significance of Aryl Iodides as Versatile Synthetic Intermediates in Advanced Organic Chemistry

Aryl iodides are a cornerstone of contemporary organic synthesis, prized for their exceptional versatility as synthetic intermediates. fiveable.meunl.edu Their significance lies in the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, a characteristic that renders aryl iodides highly reactive and susceptible to a wide array of chemical transformations. This reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions, where the iodine atom readily participates in oxidative addition, a crucial step in the catalytic cycle. unl.edu

The utility of aryl iodides extends across a broad spectrum of synthetic methodologies, including:

Cross-Coupling Reactions: Aryl iodides are superior substrates for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. fiveable.mewikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the assembly of complex organic molecules. fiveable.me

Nucleophilic Aromatic Substitution: The iodine atom can act as an excellent leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of various nucleophiles onto the aromatic ring. fiveable.me

Formation of Organometallic Reagents: Aryl iodides can be readily converted into organometallic reagents, such as organolithium or Grignard reagents, through metal-halogen exchange. unl.edu These reagents are invaluable for the formation of new carbon-carbon bonds.

Radical Reactions: The weak C-I bond also allows aryl iodides to participate in radical reactions, further expanding their synthetic utility. fiveable.me

The development of new and efficient methods for the synthesis of aryl iodides, such as the iodination of arylhydrazines or the use of diaryliodonium salts, continues to enhance their accessibility and application in organic synthesis. unl.eduacs.org

Contextualizing the Steric and Electronic Influence of the tert-Pentyl Substituent in Aromatic Systems

The tert-pentyl group, a bulky alkyl substituent, exerts a significant influence on the reactivity and properties of the aromatic ring to which it is attached. Its effects are a combination of steric hindrance and electronic contributions.

Steric Effects:

The primary influence of the tert-pentyl group is steric. Its large size hinders the approach of reagents to the positions on the aromatic ring ortho to its point of attachment. numberanalytics.com This steric bulk can be strategically employed to direct incoming electrophiles to the less hindered para position, thereby controlling the regioselectivity of electrophilic aromatic substitution reactions. In the context of 1-iodo-4-tert-pentyl-benzene, the para-substitution pattern is a direct consequence of this steric directing effect during its synthesis. Furthermore, the steric hindrance provided by the tert-pentyl group can enhance the stability of the molecule during certain reactions by minimizing unintended side reactions.

Electronic Effects:

Electronically, the tert-pentyl group is an electron-donating group. It exerts a positive inductive effect (+I), pushing electron density into the aromatic ring. This electron-donating nature activates the ring towards electrophilic attack, although this effect is somewhat counteracted by its steric bulk. In some contexts, bulky alkyl groups can also stabilize reactive intermediates through hyperconjugation.

Overview of Key Academic Research Trajectories and Methodological Innovations Pertinent to this compound

Research involving this compound and structurally similar compounds has been a fertile ground for methodological innovation in organic synthesis. A significant focus of this research has been its application in palladium-catalyzed cross-coupling reactions.

Key Research Applications and Methodological Developments:

Suzuki-Miyaura Coupling: This reaction, which forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide, is a prominent application for this compound. libretexts.org The high reactivity of the C-I bond ensures efficient oxidative addition to the palladium catalyst. Research in this area has focused on developing more efficient catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, to facilitate the coupling of sterically hindered substrates. libretexts.orgacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide and is another key transformation utilizing this compound. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org Innovations in this field include the development of copper-free and ligand-free conditions, as well as the use of alternative solvents to improve the sustainability of the process. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org this compound serves as an effective aryl halide in this reaction. Research has explored the use of various palladium catalysts, including phosphine-free systems and nanoparticle catalysts, to enhance the efficiency and scope of the Heck reaction. organic-chemistry.orgacs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and is a powerful tool for the synthesis of anilines and their derivatives. organic-chemistry.orglibretexts.org The use of specialized phosphine ligands is often crucial for achieving high yields and functional group tolerance in these reactions. researchgate.net

A notable application of this compound is as an intermediate in the synthesis of the antifungal drug amorolfine. chemicalbook.com This highlights the practical importance of this compound in the pharmaceutical industry.

Interactive Data Table: Key Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Feature |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Forms biaryl or vinyl-aryl compounds. libretexts.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Creates aryl-alkyne linkages. wikipedia.org |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Forms substituted alkenes. organic-chemistry.org |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Synthesizes aryl amines. organic-chemistry.orglibretexts.org |

The ongoing research into these and other reactions involving this compound continues to push the boundaries of synthetic organic chemistry, enabling the creation of increasingly complex and functional molecules.

Properties

Molecular Formula |

C11H15I |

|---|---|

Molecular Weight |

274.14 g/mol |

IUPAC Name |

1-iodo-4-(2-methylbutan-2-yl)benzene |

InChI |

InChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 |

InChI Key |

MUOQEVVQYOEKOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Iodo 4 Tert Pentyl Benzene

Regioselective Direct Iodination Strategies for tert-Pentylbenzene Derivatives

Direct iodination of tert-pentylbenzene offers a straightforward route to the target compound. The key challenge lies in controlling the regioselectivity to favor the para-isomer (4-position) due to the ortho, para-directing nature of the tert-pentyl group.

Electrophilic Aromatic Substitution Approaches Utilizing Various Iodinating Reagents

Electrophilic aromatic iodination is a classical yet effective method. Since molecular iodine (I₂) is the least reactive halogen in electrophilic substitutions, its reaction with aromatic compounds requires activation, often through the use of an oxidizing agent or a Lewis acid catalyst. mdma.chorgoreview.comsemanticscholar.org

Iodine with Oxidizing Agents: The direct iodination of aromatic compounds with molecular iodine is often facilitated by an oxidizing agent. mdma.ch Oxidants like periodic acid (HIO₄), nitric acid, or silver sulfate (B86663) can be employed. mdma.chsemanticscholar.orgsciforum.net For instance, the combination of iodine and silver sulfate has been shown to be a mild and effective reagent for the iodination of various alkylbenzenes. mdma.ch Similarly, polymer-supported periodic acid (PSPIA) in conjunction with iodine provides an efficient and rapid method for the iodination of alkylbenzenes under mild, aprotic conditions. semanticscholar.org These oxidative methods generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺), which then attacks the electron-rich aromatic ring of tert-pentylbenzene. orgoreview.com The bulky tert-pentyl group sterically hinders the ortho positions, leading to a high regioselectivity for the desired para-iodo product.

N-Iodosuccinimide (NIS): N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination. wikipedia.orgcommonorganicchemistry.comsioc-journal.cn The reaction can be catalyzed by acids, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine. organic-chemistry.org The use of NIS in pure TFA provides a general and time-efficient method for the iodination of a range of substituted benzenes at room temperature, typically yielding mono-iodinated products without significant byproducts. dntb.gov.ua For activated aromatic compounds, NIS is a preferred iodinating agent due to its high reactivity and ease of handling. commonorganicchemistry.comsioc-journal.cn

Transition Metal-Free Iodination Protocols for Substituted Arenes

Modern synthetic chemistry emphasizes the development of methods that avoid transition metals to enhance sustainability and reduce costs.

Decarboxylative Iodination: A transition-metal-free approach involves the decarboxylative iodination of benzoic acids. nih.govacs.org While this method requires a carboxylic acid precursor, it represents an important metal-free strategy for synthesizing aryl iodides from readily available starting materials. acs.org

Iodine as Oxidant and Reagent: In certain protocols, iodine itself can play a dual role as both the iodinating agent and the oxidant. For example, arylhydrazines can be converted to aryl iodides using only iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org This method proceeds through the in-situ formation of an arenediazonium salt, which then reacts with iodide. acs.org

Hypervalent Iodine Reagents: Hypervalent iodine compounds can be generated in situ from aryl iodides and used in catalytic oxidative transformations, providing a transition-metal-free pathway for various functionalizations. nih.gov Diaryliodonium salts, a type of hypervalent iodine reagent, can act as arylating agents without the need for a metal catalyst. nih.govbeilstein-journals.org

Precursor Functionalization and Transformation Routes to Aryl Iodides

An alternative to direct iodination is the synthesis of 1-iodo-4-tert-pentyl-benzene from a pre-functionalized precursor. This often provides excellent control over regioselectivity.

Diazotization-Iodination of 4-tert-Pentylaniline and Related Aminoaryl Precursors

The Sandmeyer reaction is a classic and reliable method for converting primary aromatic amines into aryl halides. wikipedia.orgbyjus.com This two-step process is highly valuable for producing regiochemically pure aryl iodides. byjus.com

The synthesis begins with the diazotization of the primary amine, 4-tert-pentylaniline. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures. tpu.ruthieme-connect.com More recent "green" procedures have been developed using solid-supported reagents or carrying out the reaction in aqueous pastes to minimize the use of strong acids. tpu.ruthieme-connect.com

Once the 4-tert-pentylbenzenediazonium salt is formed, it is treated with a source of iodide, most commonly an aqueous solution of potassium iodide (KI). tpu.rudoubtnut.com The diazonium group is an excellent leaving group, and its displacement by iodide, often facilitated by a radical mechanism, results in the formation of this compound with the loss of nitrogen gas. wikipedia.orgbyjus.com This method is particularly advantageous because the starting aniline (B41778) precursor dictates the position of the iodo group, ensuring exclusive formation of the 4-isomer. organic-chemistry.org

Metal-Mediated Halogen Exchange Reactions from Corresponding Aryl Bromides or Chlorides

Aryl iodides can be synthesized from other, often more accessible, aryl halides like bromides and chlorides through a halogen exchange (Halex) reaction, commonly referred to as an aromatic Finkelstein reaction. frontiersin.orgnih.gov These reactions are typically mediated or catalyzed by transition metals, most notably copper. organic-chemistry.orgucl.ac.ukrsc.org

Copper-Catalyzed Iodination: The conversion of an aryl bromide, such as 1-bromo-4-tert-pentyl-benzene, to its corresponding iodide is effectively catalyzed by copper(I) salts, like CuI. organic-chemistry.orgmdma.ch The reaction is often carried out in the presence of an iodide salt, such as sodium iodide (NaI), and a ligand. frontiersin.orgorganic-chemistry.org Diamine ligands have been shown to significantly accelerate the copper-catalyzed halogen exchange, allowing the reaction to proceed under milder conditions (e.g., 110 °C in dioxane) and with high conversion rates. organic-chemistry.orgmdma.chrsc.org This method demonstrates good functional group tolerance. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl bromide to a copper(I) species, followed by halide exchange and reductive elimination. nih.gov

Directed Metalation and Subsequent Iodolysis Approaches for Aryl Iodide Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgmdpi.com

The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base to abstract a proton from the nearby ortho C-H bond. wikipedia.org This creates a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile, in this case, an iodine source like molecular iodine (I₂) or 1,2-diiodoethane, to introduce an iodine atom at the specific ortho-position. mdpi.com

While the tert-pentyl group itself is not a strong DMG, this strategy would be applicable to a tert-pentylbenzene derivative bearing a potent DMG (e.g., amide, methoxy, or sulfoxide group). wikipedia.org For example, if a suitable DMG were present at the 1-position of a tert-pentylbenzene ring, lithiation would occur at the 2-position. Subsequent iodolysis would yield a 1-substituted-2-iodo-4-tert-pentylbenzene. This highlights the power of DoM in accessing specific isomers that may be difficult to obtain through classical electrophilic substitution. mdpi.comuwindsor.ca It is important to note that for aryl iodides, direct lithiation can be challenging as halogen-metal exchange is often a faster competing reaction. uwindsor.ca However, under specific conditions, such as with lithium diisopropylamide (LDA) at low temperatures, direct metalation ortho to an iodo group has been achieved in certain heterocyclic systems. lookchem.comresearchgate.net

C-H Functionalization for Direct Aromatic Iodination with Site Selectivity

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which necessitate pre-functionalized starting materials. ethz.ch For the synthesis of this compound, direct C-H iodination of the tert-pentylbenzene precursor is a particularly attractive strategy. The central challenge in this approach lies in controlling the site of iodination on the aromatic ring to exclusively obtain the desired para-substituted isomer.

The site selectivity in the direct iodination of tert-pentylbenzene is primarily governed by the intrinsic electronic and steric properties of the tert-pentyl substituent. The alkyl group is electron-donating, thus activating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the tertiary pentyl group severely hinders access to the two ortho positions. Consequently, electrophilic iodinating agents are sterically directed to the electronically activated and far more accessible para-position, leading to high regioselectivity for this compound.

Several methodologies have been developed that leverage this principle for the effective iodination of sterically hindered arenes. organic-chemistry.org A notable method involves the use of elemental iodine (I₂) activated by F-TEDA-BF₄ (Selectfluor™). organic-chemistry.org This system generates a potent electrophilic iodinating species in situ that readily reacts with electron-rich arenes. Research on benzene (B151609) derivatives with bulky alkyl groups, such as tert-butyl and isopropyl, demonstrates that this method progressively introduces iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org For a monosubstituted alkylbenzene like tert-pentylbenzene, this results in a highly selective reaction at the C-4 position.

The reaction is efficient under mild conditions and is valuable for the synthesis of aromatic iodides that serve as crucial intermediates in further carbon-carbon bond forming reactions. organic-chemistry.org The high regioselectivity is a key advantage, often precluding the formation of isomeric mixtures that would require difficult purification steps. organic-chemistry.org

Other reagents and catalytic systems for direct C-H iodination can also provide the desired para-selectivity with substrates like tert-pentylbenzene. These include protocols using N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, or systems employing molecular iodine with an oxidizing agent. organic-chemistry.org Palladium-catalyzed methods for arene halogenation have also been described, but for simple, non-directing group-containing substrates, the inherent substrate-control based on sterics and electronics often remains the dominant factor in determining the product outcome. organic-chemistry.orgorganic-chemistry.org

The research findings for the direct iodination of structurally similar, sterically hindered alkylbenzenes are summarized below, illustrating the high para-selectivity achieved.

Table 1: Regioselective Iodination of Sterically Hindered Alkylbenzenes

| Substrate | Iodinating System | Conditions | Major Product | Yield | Ref. |

| tert-Butylbenzene | I₂ / F-TEDA-BF₄ | Acetonitrile, Room Temp. | 1-Iodo-4-tert-butylbenzene | 96% | organic-chemistry.org |

| Isopropylbenzene | I₂ / F-TEDA-BF₄ | Acetonitrile, Room Temp. | 1-Iodo-4-isopropylbenzene | 95% | organic-chemistry.org |

Reactivity and Transformational Chemistry of 1 Iodo 4 Tert Pentyl Benzene in Catalytic Processes

Palladium-Catalyzed Cross-Coupling Reactions Leveraging Aryl Iodide Reactivity

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides like 1-Iodo-4-tert-pentyl-benzene are excellent substrates for a variety of these transformations. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The base is crucial as it activates the organoboron species, facilitating the transmetalation step.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of structurally similar aryl iodides, such as 1-iodo-4-tert-butylbenzene, provides valuable insight. These reactions are typically high-yielding and tolerant of a wide range of functional groups. The bulky alkyl substituent at the para-position generally does not significantly hinder the coupling reaction.

Table 1: Illustrative Suzuki-Miyaura Coupling of an Analogous Aryl Iodide

| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodo-4-tert-butylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

This table presents data for a structurally similar compound to illustrate typical reaction conditions and outcomes.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. gold-chemistry.org This reaction is characteristically co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base which also often serves as the solvent. gold-chemistry.orgunacademy.comorganic-chemistry.org The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

For this compound, this reaction allows for the direct attachment of an alkyne moiety to the aromatic ring, leading to the synthesis of substituted phenylacetylenes. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. gold-chemistry.org Copper-free Sonogashira protocols have also been developed and are effective for the coupling of aryl iodides. nih.gov

Table 2: Representative Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodo-4-tert-butylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 96 |

This table illustrates typical conditions for Sonogashira coupling reactions involving a structural analog.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc compounds are known for their high reactivity and functional group tolerance, making the Negishi coupling a powerful tool for C-C bond formation. wikipedia.org The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

This compound is a suitable electrophile for this reaction. The corresponding organozinc reagent can be prepared in situ from the organic halide or pre-formed before the addition of the palladium catalyst and the aryl iodide. wikipedia.org This reaction provides an efficient route to biaryls and other coupled products under relatively mild conditions.

Table 3: Example of Negishi Coupling with an Analogous Aryl Iodide

| Aryl Iodide | Organozinc Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Iodo-4-tert-butylbenzene | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 94 |

This table provides examples of Negishi coupling with a structurally similar compound to demonstrate typical reaction parameters.

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a key method for the arylation of olefins. For a substrate like this compound, the reaction with an alkene such as styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) ester, respectively.

The regioselectivity of the Heck reaction is influenced by the nature of the olefin. With electron-deficient olefins like acrylates, arylation typically occurs at the β-position. The stereochemistry of the product is usually trans.

Table 4: Illustrative Heck Reaction of an Analogous Aryl Iodide with Olefins

| Aryl Iodide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodo-4-tert-butylbenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 90 |

Data for a structurally similar compound is presented to illustrate typical Heck reaction conditions.

Derivatives of this compound containing a suitably positioned unsaturated moiety (e.g., an alkene or alkyne) can undergo intramolecular palladium-catalyzed reactions to form new cyclic structures. These annulation and cyclization reactions are powerful methods for constructing complex polycyclic systems.

For example, a derivative with an olefin-terminated side chain could undergo an intramolecular Heck reaction to form a fused or spirocyclic ring system. Similarly, a derivative with an alkyne group could cyclize via a Sonogashira-type pathway followed by an intramolecular addition. The specific outcome of these reactions depends on the length and nature of the tether connecting the aryl iodide and the unsaturated group, as well as the reaction conditions. These reactions often proceed with high regio- and stereoselectivity.

Copper-Mediated Coupling Reactions Involving Aryl Iodides

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classic and still valuable method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org Aryl iodides are highly reactive substrates for these transformations. Modern advancements have led to the development of milder reaction conditions, often employing ligands to facilitate the catalytic cycle.

For this compound, copper-catalyzed coupling with alcohols, phenols, or amines provides a direct route to aryl ethers and arylamines. These reactions typically require a copper(I) or copper(II) salt as the catalyst, a base, and often a ligand such as a diamine or an amino acid to stabilize the copper catalyst and promote the reaction. The reactions can often be performed under milder conditions than their palladium-catalyzed counterparts for C-O and C-N bond formation.

Table 5: Representative Copper-Mediated (Ullmann-type) Coupling of an Analogous Aryl Iodide

| Aryl Iodide | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodo-4-tert-butylbenzene | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 85 |

This table illustrates typical conditions for copper-mediated coupling reactions using a structural analog.

Applications of Hypervalent Iodine Chemistry for this compound Transformations

The chemistry of hypervalent iodine compounds has emerged as a powerful tool in modern organic synthesis, offering mild and selective reagents for a variety of oxidative transformations. e-bookshelf.de Hypervalent iodine reagents are compounds where the iodine atom formally exceeds the standard octet of electrons in its valence shell, typically existing in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state. wikipedia.org Aryl iodides, such as this compound, serve as common precursors for the synthesis of these versatile reagents.

The general strategy to access hypervalent iodine(III) reagents involves the oxidation of the iodine(I) atom of an iodoarene. For this compound, this transformation would lead to the formation of a 4-tert-pentylphenyliodine(III) derivative. A common and widely used class of λ³-iodanes are the (diacetoxyiodo)arenes (ArI(OAc)₂). These are typically prepared by the oxidation of the corresponding iodoarene with oxidizing agents like peracetic acid in acetic acid. wikipedia.orgscribd.com Following this established methodology, this compound could be converted to (diacetoxyiodo)-4-tert-pentyl-benzene, a versatile oxidizing agent.

Another important class of λ³-iodanes are [hydroxy(organosulfonyloxy)iodo]arenes, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent). These reagents are valuable for the transfer of the tosyloxy group to nucleophiles. While direct studies on this compound are limited, research on the closely related analogue, 1-iodo-4-tert-butylbenzene, demonstrates a key application. This compound can be used catalytically in the α-tosyloxylation of ketones. In this process, the iodoarene is oxidized in situ by an oxidant like m-chloroperbenzoic acid (mCPBA) in the presence of p-toluenesulfonic acid (PTSA·H₂O) to form the active hypervalent iodine(III) species, 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene. organic-chemistry.org This species then effects the tosyloxylation of the ketone. This catalytic cycle highlights a significant application for which this compound is a highly suitable candidate.

The reactivity of these hypervalent iodine reagents derived from this compound is analogous to that of more common reagents like (diacetoxyiodo)benzene (B116549) (PIDA). They can be employed in a wide array of oxidative transformations.

Table 1: Potential Hypervalent Iodine(III) Mediated Transformations of this compound

| Transformation Type | Reagent System | Expected Product Type |

|---|---|---|

| Oxidation of Alcohols | 4-tert-pentyl-ArI(OAc)₂ | Aldehydes or Ketones |

| α-Oxytosylation of Ketones | Catalytic this compound, mCPBA, PTSA | α-Tosyloxy ketones |

| Hofmann Rearrangement | 4-tert-pentyl-ArI(OAc)₂ or ArI(O₂CCF₃)₂ | Carbamates from Amides |

These applications underscore the potential of this compound as a precursor to powerful and selective oxidizing reagents, providing an environmentally benign alternative to many heavy-metal-based oxidants. arkat-usa.org

Radical Processes Involving the Carbon-Iodine Bond

The carbon-iodine (C–I) bond in aryl iodides like this compound is the weakest among the carbon-halogen bonds. nih.gov This relative weakness allows for its homolytic cleavage under thermal or photochemical conditions to generate a highly reactive aryl radical. This property makes aryl iodides valuable precursors in a variety of radical-mediated chemical transformations.

Upon initiation, this compound can undergo homolysis to form a 4-tert-pentylphenyl radical and an iodine atom. This aryl radical intermediate can then participate in several key reaction pathways.

Atom Transfer Radical Addition (ATRA): This is a fundamental process in radical chemistry where a radical adds to an unsaturated system (like an alkene or alkyne), transferring an atom or group to generate a new radical species. researcher.life The 4-tert-pentylphenyl radical, generated from this compound, could add to a multiple bond, initiating a chain reaction. Such reactions are pivotal for forming C-C bonds and functionalizing unsaturated molecules. nih.gov While often catalyzed by transition metals, photoredox catalysis has emerged as a modern tool for initiating these transformations under mild conditions. uni-regensburg.de

Radical Cyclizations: If the molecule containing the aryl iodide also possesses an appropriately positioned alkene or alkyne, an intramolecular radical addition, or radical cyclization, can occur. This is a powerful method for constructing cyclic and polycyclic ring systems. mdpi.comresearchgate.net For a derivative of this compound containing an unsaturated side chain, homolysis of the C–I bond would generate an aryl radical that could then cyclize onto the tethered multiple bond, forming a new ring structure. The regioselectivity of the cyclization (e.g., exo vs. endo) is a key consideration in these synthetic strategies.

Reductive Deiodination (Hydrogen Atom Abstraction): In the presence of a suitable hydrogen atom donor (e.g., tributyltin hydride or a thiol), the generated 4-tert-pentylphenyl radical can abstract a hydrogen atom, resulting in the formation of tert-pentylbenzene. This represents a formal reduction of the C–I bond.

Radical-mediated Cross-Coupling: The 4-tert-pentylphenyl radical can also be trapped by various radical acceptors or participate in coupling reactions to form more complex aromatic structures.

The generation of the aryl radical from the C–I bond is the key initiating step for these processes. The specific pathway followed depends on the reaction conditions and the other functional groups present in the substrate.

Table 2: Potential Radical Processes Initiated from this compound

| Radical Process | Description | Potential Application |

|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Intermolecular addition of the 4-tert-pentylphenyl radical to an alkene or alkyne. | Formation of new C-C bonds and difunctionalized products. |

| Atom Transfer Radical Cyclization (ATRC) | Intramolecular addition of the aryl radical to a tethered unsaturated group. | Synthesis of carbocyclic and heterocyclic ring systems. chemrxiv.org |

| Reductive Deiodination | Abstraction of a hydrogen atom by the aryl radical from a donor molecule. | Conversion of the aryl iodide to the corresponding arene. |

These radical-based transformations highlight the utility of the carbon-iodine bond in this compound as a functional handle for generating reactive intermediates capable of forming complex molecular architectures.

Mechanistic Investigations into Reactions Involving 1 Iodo 4 Tert Pentyl Benzene

Elucidation of Catalytic Cycles, Including Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycles of reactions involving aryl halides like 1-iodo-4-tert-pentyl-benzene are often centered around a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. These steps are particularly well-documented in transition metal-catalyzed cross-coupling reactions.

Oxidative Addition: This initial step involves the insertion of a low-valent transition metal catalyst, such as palladium(0) or copper(I), into the carbon-iodine bond of this compound. This process leads to the formation of a higher-valent organometallic intermediate. For instance, in palladium-catalyzed reactions, a Pd(0) species would oxidatively add to the C-I bond to form a Pd(II) complex. The unique properties of the iodide atom, being a "soft" ligand, facilitate this step by favorably interacting with soft, low-oxidation-state transition metals. rsc.org

Transmetalation: Following oxidative addition, the organometallic intermediate undergoes transmetalation with a second reagent, which is typically an organometallic compound (e.g., an organoboron, organozinc, or organotin species). During this step, the organic group from the second reagent is transferred to the initial transition metal center, displacing the halide.

Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The two organic groups attached to the metal center couple and are eliminated from the metal's coordination sphere, forming the new carbon-carbon or carbon-heteroatom bond. The transition metal is simultaneously reduced to its original low-valent state, allowing it to re-enter the catalytic cycle. This well-established pathway is fundamental in many cross-coupling reactions. nih.gov

Density Functional Theory (DFT) calculations have been instrumental in unraveling the energetics and electronic structures of these transition metal complexes, confirming the feasibility of the oxidative addition-reductive elimination pathway. researchgate.net In some systems, particularly with gold catalysis, the oxidative addition step can be reluctant and may require activation, for example, through photosensitization. nih.govresearchgate.net

Role of the tert-Pentyl Group in Influencing Reaction Pathways and Selectivity

The tert-pentyl group, a bulky and electron-donating substituent, exerts significant steric and electronic influence on the reaction pathways and selectivity of this compound.

Steric Effects: The sheer size of the tert-pentyl group can hinder the approach of reactants to the adjacent positions on the benzene (B151609) ring. This steric hindrance can influence the regioselectivity of reactions, favoring substitution at less hindered positions. In metal-catalyzed cross-coupling reactions, the bulkiness of the tert-pentyl group can affect the geometry of the transition state during the oxidative addition and reductive elimination steps, potentially influencing the reaction rate and the stability of intermediates.

Electronic Effects: As an alkyl group, the tert-pentyl substituent is electron-donating through an inductive effect. This increases the electron density of the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions. In the context of metal-catalyzed reactions, the electron-donating nature of the tert-pentyl group can influence the electronic properties of the carbon-iodine bond and the subsequent organometallic intermediates. For instance, an increase in electron density on the aryl ring could modulate the rate of oxidative addition.

While direct studies on the specific influence of the tert-pentyl group in this compound are not extensively detailed in the provided results, its behavior can be inferred from the general principles of substituent effects in organic chemistry.

Investigation of Radical Intermediates and Single-Electron Transfer Mechanisms

Beyond the classical two-electron pathways, reactions involving this compound can also proceed through radical mechanisms initiated by single-electron transfer (SET).

An SET process involves the transfer of a single electron from a donor to an acceptor molecule. researchgate.net In the context of reactions with this compound, an SET event could lead to the formation of a radical anion, which then fragments to produce an aryl radical and an iodide ion. These highly reactive radical intermediates can then participate in subsequent bond-forming reactions. nih.govlibretexts.org

The formation of radical intermediates is often proposed in reactions involving transition metals that can readily access multiple oxidation states. For example, cobalt, iron, nickel, and copper complexes have been shown to generate radical intermediates from substrates through SET processes. nih.gov The stability of the resulting radical is a crucial factor in determining the feasibility of such a pathway. Tertiary radicals are generally more stable than secondary or primary radicals, a principle that would apply to any radical intermediates formed on the tert-pentyl group itself, although the primary focus is typically on the aryl radical. libretexts.org

Recent research has highlighted that even in reactions traditionally considered ionic, such as the electrophilic addition of iodine to alkenes, an SET pathway can operate, leading to different regioselectivity. researchgate.net This underscores the importance of considering radical mechanisms in a variety of transformations.

Analysis of Ligand Effects on Reaction Efficiency and Selectivity in Metal-Catalyzed Transformations

In metal-catalyzed reactions of this compound, the choice of ligand coordinated to the metal center is critical for controlling reaction efficiency and selectivity. Ligands can influence the catalyst's stability, solubility, and reactivity by modifying the steric and electronic environment of the metal.

Ligand Screening and Optimization: The systematic variation of ligands, known as ligand screening, is a common strategy to optimize a catalytic transformation. nih.gov For instance, in palladium-catalyzed cycloisomerization reactions of (Z)-1-iodo-1,6-dienes, both the type and quantity of the phosphine (B1218219) ligand were found to have a significant impact on the reaction outcome. nih.gov

Electronic and Steric Tuning: Ligands with different electronic properties (electron-donating or electron-withdrawing) can modulate the reactivity of the metal center. For example, electron-donating ligands can increase the electron density on the metal, which may facilitate oxidative addition. Conversely, bulky ligands can create a sterically demanding environment around the metal, which can favor reductive elimination and influence selectivity.

Bifunctional Ligands: In some cases, ligands can play a more active role in the catalytic cycle beyond simply tuning the metal's properties. Redox-active ligands, for example, can act as electron reservoirs or directly participate in substrate activation. nih.gov

The development of advanced catalytic systems often focuses on designing ligands that improve catalyst efficiency, reduce catalyst loading, and enhance selectivity, all while considering principles of green chemistry.

Computational and Theoretical Investigations of 1 Iodo 4 Tert Pentyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the electronic structure of molecules. northwestern.eduarxiv.org For 1-iodo-4-tert-pentyl-benzene, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

The electronic profile of this compound is shaped by the competing effects of its two substituents. The iodine atom is more electronegative than carbon and acts as a weak deactivator of the aromatic ring towards electrophilic substitution through an inductive effect. Conversely, the tert-pentyl group is an alkyl group that donates electron density to the ring through an inductive effect, acting as a weak activator.

DFT calculations can quantify these effects by computing various electronic properties:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show a region of positive electrostatic potential (a σ-hole) on the outer side of the iodine atom, which is characteristic of halogen bonding interactions. rsc.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its ability to accept electrons. The tert-pentyl group raises the HOMO energy, making the ring more nucleophilic, while the iodine atom influences both HOMO and LUMO.

Natural Bond Orbital (NBO) Analysis: This analysis provides insight into charge distribution and bonding interactions. It can calculate the partial atomic charges on each atom, confirming the electron-donating nature of the tert-pentyl group and the electron-withdrawing nature of the iodine.

Below is a table of hypothetical, yet representative, data that could be obtained from a DFT calculation on this compound, illustrating its electronic properties.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reactions. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest-energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | ~1.5 D | Reflects the overall polarity of the molecule due to its substituents. |

| Partial Charge on Iodine | -0.15 e | Shows a slight negative charge due to polarization of the C-I bond. |

| Partial Charge on C1 (ipso-I) | +0.10 e | Indicates the carbon attached to iodine is electron-deficient. |

| Partial Charge on C4 (ipso-tert-pentyl) | -0.12 e | Shows the carbon attached to the alkyl group is electron-rich. |

This interactive table provides a summary of typical electronic properties derived from quantum chemical calculations.

Prediction of Reaction Pathways and Transition States for C-I Bond Transformations

The carbon-iodine (C-I) bond is the most reactive site in this compound for many important chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck) and metal-catalyzed C-H activation. Computational chemistry can map the entire potential energy surface of a reaction, identifying the most likely pathways and the structures of fleeting transition states. arxiv.org

DFT calculations are employed to model these reaction mechanisms step-by-step. For a typical oxidative addition reaction, which is often the first step in cross-coupling catalysis, the reaction of this compound with a metal complex (e.g., a palladium(0) species) can be simulated. nih.govchemrxiv.org The calculations can determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. acs.org

Key insights from such calculations include:

Transition State Geometry: The precise arrangement of atoms at the peak of the energy barrier. For C-I bond activation, this often involves the metal center interacting with both the iodine and the ipso-carbon atom. researchgate.net

Activation Energies: Comparing the activation energies of different possible pathways allows chemists to predict which reaction is more likely to occur. For instance, the activation of the C-I bond is computationally shown to be significantly more favorable than the activation of C-Br or C-Cl bonds under similar conditions. researchgate.net

The following table presents plausible activation energies for different C-I bond transformations that this compound could undergo, based on computational studies of similar aryl iodides.

| Reaction Type | Catalyst/Reagent | Calculated Activation Energy (ΔG‡, kcal/mol) | Significance |

| Oxidative Addition | Pd(PPh₃)₂ | 15 - 20 | Key step in many cross-coupling reactions; feasible under mild conditions. |

| Halogen Atom Transfer | Radical Initiator | 10 - 15 | Common pathway in radical-mediated reactions. rsc.org |

| Halogen Dance | Strong Base (e.g., LDA) | 20 - 25 | Predicts the energy barrier for isomerization via halogen migration. dntb.gov.ua |

| Gold-Catalyzed Activation | (MeDalPhos)Au(I) | 18 - 22 | Relevant for modern gold-catalyzed cross-coupling reactions. nih.gov |

This interactive table showcases predicted energy barriers for various reactions involving the C-I bond, as determined by computational modeling.

Analysis of Steric and Electronic Effects of the tert-Pentyl Substituent on Aromatic Reactivity

The tert-pentyl group, being a bulky alkyl substituent, exerts significant steric and electronic effects that modulate the reactivity of the aromatic ring. Computational methods can dissect these two contributions, which is often challenging to do experimentally. nih.gov

Electronic Effects: The tert-pentyl group is an electron-donating group (EDG) through induction. This effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution (EAS). Computationally, this is observed as an increase in the negative charge at these positions and a rise in the HOMO energy.

Steric Effects: The most profound influence of the tert-pentyl group is its steric hindrance. nih.gov Its large size physically blocks access to the ortho positions (C3 and C5) of the benzene ring. For an incoming electrophile, approaching these positions is energetically unfavorable due to van der Waals repulsion with the bulky alkyl group.

Computational tools can quantify this steric hindrance:

Steric Maps: Programs can generate 3D maps that visualize the "buried volume" of a substituent, showing the space it occupies and its influence on catalyst or reagent accessibility. nih.gov

Energy Decomposition Analysis: Methods like the Activation Strain Model (ASM) can partition the activation energy of a reaction into contributions from steric strain and electronic interactions. nih.gov This would quantitatively show that for an EAS reaction on this compound, the transition state for ortho-substitution is destabilized by a large steric (Pauli) repulsion term compared to meta-substitution.

The interplay of these effects dictates the regioselectivity of reactions. While the electronic effect of the tert-pentyl group activates the ortho positions, the steric effect deactivates them. As a result, reactions are often directed to the less hindered meta positions (relative to the tert-pentyl group, which are the positions ortho to the iodine).

| Position on Ring | Electronic Effect of tert-Pentyl | Steric Effect of tert-Pentyl | Predicted Reactivity in EAS |

| C2, C6 (ortho to I) | Weakly deactivated by Iodine | Moderately hindered by Iodine | Favorable site for substitution. |

| C3, C5 (ortho to t-Pentyl) | Activated by t-Pentyl | Highly hindered by t-Pentyl | Unfavorable site for substitution. |

This interactive table analyzes how the competing electronic and steric effects of the substituents influence reactivity at different positions on the aromatic ring.

Molecular Dynamics Simulations for Understanding Solvent and Ligand Interactions

While quantum chemical calculations are excellent for studying static electronic structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound can provide critical insights into its interactions with solvent molecules or potential ligands in a reaction mixture. ethz.ch

In a typical MD setup, the molecule is placed in a "box" filled with explicit solvent molecules (e.g., toluene, ethanol, or water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time, typically on the scale of nanoseconds to microseconds. acs.orguchicago.edu

MD simulations can reveal:

Solvation Structure: By calculating the radial distribution function (RDF), one can determine how solvent molecules arrange themselves around the solute. For example, the RDF might show a well-defined solvation shell around the polarizable iodine atom.

Conformational Dynamics: The tert-pentyl group has rotatable bonds. MD simulations can track the conformational changes of this group over time, revealing its preferred orientations and the energy barriers between them.

Interaction Energies: The simulation can quantify the non-covalent interaction energies (van der Waals, electrostatic) between this compound and surrounding solvent molecules or other species, like a catalyst's ligand. This is crucial for understanding solubility and the initial stages of a chemical reaction.

| Simulation Output | Information Gained for this compound |

| Radial Distribution Function g(r) | Determines the average distance and coordination number of solvent molecules around the iodine atom and the alkyl group. |

| Mean Square Displacement (MSD) | Calculates the diffusion coefficient of the molecule in a given solvent, related to its mobility. |

| Interaction Energy Analysis | Quantifies the strength of interactions with solvent, helping to predict solubility trends in different media. ethz.ch |

| Dihedral Angle Distribution | Shows the conformational preferences and flexibility of the tert-pentyl group in solution. |

This interactive table summarizes the key insights that can be obtained from a Molecular Dynamics simulation of this compound in a solvent.

Advanced Applications of 1 Iodo 4 Tert Pentyl Benzene in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Organic Scaffolds and Natural Product Analogs

1-Iodo-4-tert-pentyl-benzene serves as an essential starting material for a wide array of organic structures. The presence of the aryl iodide moiety is particularly significant, as the C-I bond is the least stable among the carbon-halogen bonds, making it highly reactive and an excellent substrate for various metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex molecular frameworks.

The bulky tert-pentyl group exerts considerable steric and electronic influence on the benzene (B151609) ring. It can direct reactions to specific positions and modify the physical properties of the resulting molecules, such as increasing their solubility in organic solvents or influencing their solid-state packing and conformational behavior.

Key transformations leveraging this compound include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or vinyl-aryl compounds, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to create aryl-alkyne linkages, crucial for the synthesis of natural product analogs and conjugated materials.

Heck Reaction: Coupling with alkenes to form substituted alkenes, a powerful tool for extending carbon chains and building complexity.

Buchwald-Hartwig Amination: Palladium-catalyzed synthesis of aryl amines from primary or secondary amines, a reaction of immense importance in medicinal chemistry.

Through these and other transformations, chemists can utilize this compound to construct a diverse library of scaffolds, which can then be elaborated to generate analogs of natural products or novel compounds with desired biological or physical properties.

Table 1: Key Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Forms biaryl or vinyl-aryl compounds. |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Creates aryl-alkyne linkages. |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Forms substituted alkenes. |

Role as a Key Intermediate in the Total Synthesis of Pharmaceutical and Agrochemical Targets (e.g., Amorolfine and Related Analogs)

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of the antifungal drug, Amorolfine. chemimpex.comchemicalbook.com Amorolfine is a morpholine (B109124) derivative used topically to treat fungal infections of the nails. The synthesis of Amorolfine highlights the utility of the Heck reaction, where this compound (also referred to as 4-iodo-tert-amylbenzene) is coupled with 2-methylallyl alcohol. google.com

A patented method for the preparation of Amorolfine hydrochloride outlines a two-step process starting from this compound: google.com

Heck Reaction: this compound is reacted with 2-methallyl alcohol in the presence of a palladium catalyst (such as palladium acetate (B1210297) or palladium nitrate) and a base (like sodium bicarbonate or sodium acetate) in a solvent such as N-methylpyrrolidone. This reaction yields the intermediate aldehyde, 3-(4-tert-pentylphenyl)-2-methylpropanal.

Reductive Amination: The resulting aldehyde is then reacted with cis-2,6-dimethylmorpholine (B33440) in the presence of a reducing agent (such as sodium triacetoxyborohydride) to form Amorolfine. google.com

The 4-tert-pentylphenyl moiety is a critical part of the Amorolfine structure, contributing to its lipophilicity and interaction with the fungal cell membrane. The use of this compound provides an efficient and direct route to introduce this essential fragment.

Beyond Amorolfine, the versatility of this compound makes it a valuable precursor for a range of other potential pharmaceutical and agrochemical agents. The 4-tert-pentylphenyl scaffold can be found in various biologically active molecules, and this aryl iodide provides a reliable starting point for their synthesis and the generation of related analogs for structure-activity relationship (SAR) studies.

Development of Novel Materials and Functional Molecules through Strategic Aryl Iodide Derivatization

The derivatization of this compound is a powerful strategy for creating novel materials and functional molecules. The reactive C-I bond allows for the introduction of a wide range of functional groups that can impart specific properties, such as luminescence, conductivity, or liquid crystallinity.

The bulky tert-pentyl group plays a crucial role in this context. It enhances the solubility of large, rigid molecules in common organic solvents, preventing aggregation and facilitating processing. This is particularly important in the field of materials science, where solution-based fabrication techniques are often employed. Furthermore, the steric bulk of the tert-pentyl group can disrupt intermolecular packing, influencing the morphology and optoelectronic properties of thin films made from these materials.

A closely related compound, 1-tert-butyl-4-iodobenzene, is known to be used in the production of advanced polymers and resins to enhance thermal stability and chemical resistance. chemimpex.com By analogy, this compound is an excellent candidate for similar applications. Through polymerization reactions, such as Suzuki or Sonogashira polymerizations, it can be incorporated into conjugated polymers for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The tert-pentyl groups would serve to improve the processability and performance of these materials.

Table 2: Potential Material Science Applications via Derivatization

| Application Area | Synthetic Strategy | Role of this compound |

|---|---|---|

| Conjugated Polymers | Suzuki or Sonogashira Polymerization | Monomer unit providing solubility and processability. |

| Liquid Crystals | Attachment of mesogenic groups | Core unit with a bulky substituent to influence phase behavior. |

| Functional Dyes | Coupling with chromophoric units | Building block to create soluble, high-performance dyes. |

| Advanced Resins | Incorporation into polymer backbones | Enhances thermal stability and chemical resistance. chemimpex.com |

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. scispace.com This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling efficient exploration of structure-activity relationships without the need for lengthy de novo synthesis for each new compound. nih.gov

Aryl iodides are particularly well-suited for LSF due to their high reactivity in a multitude of cross-coupling reactions under mild conditions. nih.gov If a core scaffold containing the 4-tert-pentylphenyl moiety is synthesized, the iodine atom can be retained until the final steps. This "iodine handle" can then be used to introduce a wide variety of substituents, effectively diversifying the parent molecule.

For example, a complex molecule containing the this compound unit could undergo late-stage:

Alkynylation via Sonogashira coupling to introduce probes for target identification.

Amination via Buchwald-Hartwig coupling to modulate solubility or introduce new binding interactions.

Borylation to create an intermediate arylboronic ester, which can then be subjected to a host of further transformations, such as hydroxylation or fluorination. scispace.com

Cyanation to introduce a nitrile group, a common feature in many pharmaceuticals.

Recent advances in photoredox and transition metal catalysis have further expanded the toolkit for LSF, enabling C-H functionalization and other novel transformations on complex substrates. scispace.com The presence of an aryl iodide like this compound in a lead compound provides a reliable and predictable site for these powerful diversification techniques, accelerating the drug discovery process.

Future Directions in Research on 1 Iodo 4 Tert Pentyl Benzene

Development of More Sustainable and Green Synthetic Routes

The synthesis of aryl iodides, including 1-Iodo-4-tert-pentyl-benzene, has traditionally relied on methods that can involve harsh conditions or environmentally persistent reagents. Future research will prioritize the development of green and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic materials.

Key areas of investigation include:

Aerobic Oxidative Iodination: A significant advancement would be the use of molecular iodine (I₂) or iodide salts (like KI) with environmentally benign oxidants. mdpi.com Research into aerobic oxidation, where O₂ is the terminal oxidant, represents a particularly "green" pathway. acs.org The development of heterogeneous catalysts, such as polyoxometalates embedded in metal-organic frameworks (POM@MOFs), could enable efficient aerobic iodination of tert-pentylbenzene under mild conditions, offering high selectivity and catalyst recyclability. acs.orgacs.org

Electrochemical and Photochemical Methods: Electrochemistry offers a reagent-free activation method, generating the active iodinating species in situ from simple iodide salts using electrons as the primary reactant. nih.gov This approach avoids the need for chemical oxidants, reducing waste. Similarly, photo-driven pathways, potentially using UV light to facilitate the iodination of an aryl precursor at room temperature without a metal catalyst, present a clean and energy-efficient alternative. mcgill.caresearchgate.net

Benign Iodinating Systems: Future work will likely explore novel reagent combinations that enhance safety and sustainability. Systems using iodine in combination with eco-friendly media like polyethylene (B3416737) glycol (PEG) or oxidants such as urea-hydrogen peroxide and sodium percarbonate are gaining traction. benthamdirect.commdpi.comorganic-chemistry.org An ideal future synthesis for this compound would involve a one-pot reaction of tert-pentylbenzene with a recyclable catalyst and an iodine source that is activated by air or electricity, proceeding in a green solvent or under solvent-free conditions.

| Method | Iodine Source | Oxidant/Catalyst | Key Advantages |

| Catalytic Aerobic Iodination | I₂ | H₅PV₂Mo₁₀O₄₀ / O₂ | Uses air as the oxidant; waste-free. acs.org |

| Heterogeneous Catalysis | I₂ | PMoV₂@MIL-101 / O₂ | Recyclable catalyst, mild conditions. acs.org |

| Electrochemical Synthesis | KI / NaI | Electron (Anode) | Avoids chemical oxidants; high atom economy. nih.gov |

| Photochemical Synthesis | NaI | UV Light | Metal-free, room temperature conditions. mcgill.ca |

| Green Reagent System | I₂ / HIO₃ | PEG-400 | Eco-friendly solvent, simple procedure. benthamdirect.com |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The C-I bond in this compound is a prime functional handle for cross-coupling reactions to form C-C, C-N, and C-S bonds. Future research will focus on discovering and optimizing catalytic systems that can functionalize this bond with greater efficiency, under milder conditions, and with broader substrate scope, particularly addressing the challenges posed by the sterically hindered tert-pentyl group.

Advanced Palladium Catalysts: While palladium catalysis is well-established, research continues to yield more active systems. Future studies could involve applying catalysts with sterically hindered chelating alkylphosphine ligands, which have shown efficacy in parts-per-million loadings for C-N coupling reactions of aryl iodides. acs.org Developing catalysts that are effective at room temperature for the ortho C-H arylation of benzoic acids with aryl iodides could be adapted for transformations of this compound. researchgate.net The goal is to reduce catalyst loading, minimize metal contamination in the final product, and increase turnover numbers.

Earth-Abundant Metal Catalysis: Copper-based catalysts are an attractive, low-cost, and less toxic alternative to palladium. uu.nl Recent advancements have demonstrated the utility of simple, ligand-free copper iodide (CuI) systems for coupling aryl iodides with alkylamines, thiols, and 2-imidazolines. uu.nlorganic-chemistry.orgacs.org A key research direction will be the development of novel copper-ligand systems specifically designed to accommodate sterically demanding substrates like this compound, enabling challenging C-N couplings with hindered amines, a transformation where copper catalysis has traditionally lagged behind palladium. nih.gov

Gold and Iron Catalysis: Other transition metals are emerging as powerful catalysts. Gold(I) complexes have been shown to efficiently catalyze the iodination of arenes and could be explored for other transformations. thieme-connect.com Inexpensive and non-toxic iron(III) catalysts can activate N-iodosuccinimide (NIS) for highly regioselective iodinations and may find broader use in cross-coupling. acs.org Applying these novel catalytic systems to reactions involving this compound could unlock new synthetic pathways.

| Reaction Type | Catalyst System | Substrate Example | Key Features |

| C-N Coupling (Amination) | CuI / Ethylene Glycol | Aryl Iodides + Alkylamines | Simple, mild, insensitive to air/moisture. organic-chemistry.org |

| C-S Coupling (Thiolation) | Cu₂O (ligand-free) | Aryl Iodides + Thiols | High tolerance for functional groups. researchgate.net |

| C-C Coupling (Carbonylative) | PEPPSI-iPr (Pd catalyst) | ortho-Disubstituted Aryl Iodides | Effective for sterically hindered substrates. nih.gov |

| C-N Coupling (Hindered) | CuBr / Pyrrole-ol ligand | ortho-Substituted Aryl Iodides + Hindered Amines | Unprecedented reactivity for copper catalysis. nih.gov |

Expanding the Scope of C-I Bond Transformations to Challenging Substrates

Beyond established cross-coupling reactions, a major frontier in organic chemistry is the development of novel bond-forming strategies. Future research on this compound will likely focus on leveraging its unique structure in more complex and challenging C-I bond transformations.

C-H Activation and Arylation: A significant area of growth is the use of aryl iodides in transition metal-catalyzed C-H activation reactions. acs.org Instead of coupling with a pre-functionalized organometallic reagent, the aryl iodide can couple directly with a C-H bond of another molecule. Future work could explore the use of this compound as the arylating agent in palladium-catalyzed reactions that form C-C bonds at previously unreactive positions. chinesechemsoc.orgnih.gov The steric bulk of the tert-pentyl group could be exploited to direct or influence the regioselectivity of these transformations.

Intramolecular C-H Activation: The tert-pentyl group itself contains numerous C(sp³)-H bonds. Inspired by work on related compounds like 2-iodo-tert-butylbenzene, future research could investigate palladium-catalyzed intramolecular C(sp³)-H activation. nih.gov This could lead to the synthesis of novel polycyclic systems incorporating the tert-pentylbenzene core, a reaction pathway that forges complex carbocyclic skeletons from simple precursors.

Carboxylation and Other Insertions: The direct carboxylation of aryl iodides with carbon dioxide (CO₂) using copper catalysts is an emerging green method for synthesizing carboxylic acids. nih.gov Applying this to this compound would provide a direct route to 4-tert-pentylbenzoic acid. Similarly, carbonylative couplings, which insert a molecule of carbon monoxide (CO) to form ketones, can be challenging with sterically hindered substrates. nih.gov Developing robust catalysts that efficiently promote such reactions with this compound would be a valuable contribution.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from the lab bench to larger-scale production, or the rapid exploration of new derivatives, can be accelerated by modern chemical technologies. Future research will benefit immensely from integrating the synthesis and reactivity of this compound with flow chemistry and automated systems.

Continuous Flow Synthesis: Flow chemistry, which involves performing reactions in continuous streams within tubes or microreactors, offers enhanced control over reaction parameters, improved safety, and easier scalability. nih.gov Many reactions involving aryl halides, such as lithiation/trapping sequences and aminations, have been significantly intensified using flow processing. nih.govchemrxiv.org Future work could establish a continuous flow process for the synthesis of this compound and its subsequent conversion into derivatives. This would be particularly advantageous for managing potentially exothermic coupling reactions or for using unstable intermediates, like aryllithiums, which can be generated and used in seconds within a flow system. beilstein-journals.orgresearchgate.net

Automated Synthesis and Optimization: Automated synthesis platforms can perform reactions, workups, and purifications with minimal human intervention. synplechem.comsynplechem.com These systems are ideal for high-throughput experimentation, allowing for the rapid screening of catalysts, ligands, and reaction conditions to optimize a specific transformation. An automated platform could be used to quickly explore the scope of Suzuki-Miyaura or C-N cross-coupling reactions with this compound, testing it against a large library of boronic acids or amines. nih.govresearchgate.net This would accelerate the discovery of new derivatives and identify the most efficient reaction protocols, including for challenging electrochemical transformations. nih.govchemrxiv.org

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-Iodo-4-tert-pentyl-benzene to minimize side reactions?

Methodological Answer:

- Use palladium-catalyzed cross-coupling reactions with tert-pentylbenzene precursors to enhance regioselectivity. Monitor reaction intermediates via thin-layer chromatography (TLC) to detect undesired byproducts early .

- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics and reduce iodination at unintended positions. Validate purity using HPLC with UV detection, referencing protocols from pharmacopeial standards .

Q. How should researchers handle safety protocols for this compound given its potential hazards?

Methodological Answer:

- Follow guidelines for iodinated aromatic compounds: use fume hoods, wear nitrile gloves, and employ closed-system transfers to avoid skin contact. Waste must be segregated and treated by certified agencies to prevent environmental contamination, as outlined in safety manuals .

- Conduct pre-experiment risk assessments to address reactivity with oxidizing agents, which may release toxic iodine vapors .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

- Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular structure and isotopic patterns.

- For quantitative analysis, use gas chromatography (GC) paired with electron capture detection (ECD), which is sensitive to iodine-containing compounds .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis), and humidity. Monitor degradation via iodine-specific assays (e.g., iodometric titration) and compare results to established stability profiles of analogous iodobenzene derivatives .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer:

- Perform controlled replication studies with standardized substrates (e.g., phenylboronic acid) and catalysts (e.g., Pd(PPh₃)₄). Use kinetic modeling to isolate variables such as steric hindrance from the tert-pentyl group.

- Apply meta-analysis frameworks to reconcile discrepancies across studies, as suggested in longitudinal research designs .

Q. What methodological approaches are recommended for studying the compound’s applications in cross-disciplinary contexts (e.g., materials science vs. medicinal chemistry)?

Methodological Answer:

- For materials science: Investigate its utility in liquid crystal synthesis via differential scanning calorimetry (DSC) and polarized optical microscopy.

- For medicinal chemistry: Screen for bioactivity using in vitro assays (e.g., enzyme inhibition) while accounting for iodine’s potential radiolabeling utility. Cross-validate findings with computational docking studies .

Q. How can researchers design experiments to probe the mechanistic role of the tert-pentyl group in directing iodination?

Methodological Answer:

- Use isotopic labeling (e.g., deuterated tert-pentyl analogs) to track electronic effects via kinetic isotope effects (KIE).

- Compare reaction outcomes with structurally similar compounds (e.g., 1-Iodo-4-isobutyl-benzene) to isolate steric vs. electronic contributions. Reference synthetic protocols from peer-reviewed literature .

Q. What strategies mitigate environmental risks during large-scale experimental use of this compound?

Methodological Answer:

Q. How can researchers develop biomarkers or tracers using this compound while ensuring methodological rigor?

Methodological Answer:

- Optimize radiolabeling efficiency (e.g., using ¹²⁵I) through ligand-accelerated catalysis. Validate tracer specificity in biological matrices via autoradiography and LC-MS/MS.

- Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align tracer applications with unmet clinical or diagnostic needs .

Data Management and Contradiction Analysis

Q. What frameworks should guide data interpretation when experimental results conflict with theoretical predictions?

Methodological Answer:

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

- Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Use collaborative platforms like the European Open Science Cloud (EOSC) to share protocols and negative results, reducing publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.